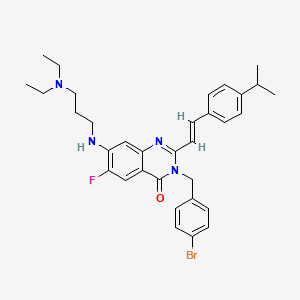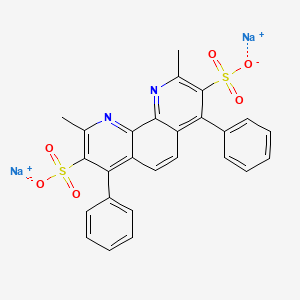
G-{d-Arg}-GDSP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G-{d-Arg}-GDSP is a synthetic peptide analogue of the RGD (Arg-Gly-Asp) sequence, which is known for its ability to bind to integrin adhesion receptors. This compound inhibits cellular attachment to fibronectin and osteoclast resorption . It has a molecular weight of 587.58 and a molecular formula of C22H37N9O10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G-{d-Arg}-GDSP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
G-{d-Arg}-GDSP primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Cleavage and Deprotection: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products
The major product of these reactions is the fully synthesized and deprotected this compound peptide .
Applications De Recherche Scientifique
G-{d-Arg}-GDSP has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and interactions with integrins.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for potential therapeutic applications in inhibiting osteoclast activity and treating bone-related diseases.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .
Mécanisme D'action
G-{d-Arg}-GDSP exerts its effects by binding to integrin adhesion receptors on the cell surface. This binding inhibits the attachment of cells to fibronectin, a major component of the extracellular matrix. The inhibition of cell attachment and osteoclast resorption is mediated through the disruption of integrin signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
RGD Peptides: Other peptides containing the RGD sequence, such as Arg-Gly-Asp-Ser (RGDS), exhibit similar integrin-binding properties.
Peptide Analogues: Compounds like cyclic RGD peptides (e.g., cRGDfK) offer enhanced stability and binding affinity.
Uniqueness
G-{d-Arg}-GDSP is unique due to its specific sequence and configuration, which confer distinct binding characteristics and biological activities. Its ability to inhibit osteoclast resorption makes it particularly valuable in bone research .
Propriétés
Formule moléculaire |
C22H37N9O10 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1 |
Clé InChI |
NTEDOEBWPRVVSG-RFGFWPKPSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)

![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


